molecular formula C14H8Cl3F2NO2 B3034899 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide CAS No. 250714-67-1

2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide

Cat. No. B3034899
CAS RN: 250714-67-1
M. Wt: 366.6 g/mol
InChI Key: DOWBQWLBGCPWSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-D involves the reaction of 2,4-dichlorophenol with chloroacetic acid . The resulting product is then treated with ammonia to form the amide. The overall synthetic pathway is well-established and has been extensively studied .

Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenol compounds, including derivatives similar to the queried chemical, are known for their persistence in the environment and potential toxic effects. Research on 2,4-D, a chlorophenoxy herbicide, indicates its widespread use in agriculture and the consequent environmental implications, including its behavior in aquatic environments and microbial biodegradation aspects. The degradation of these compounds by microorganisms highlights an important area of research for environmental bioremediation efforts, emphasizing the role of microbes in mitigating environmental pollution by chlorophenoxies (Magnoli et al., 2020; Krijgsheld & Gen, 1986).

Mechanisms of Toxicity and Environmental Fate

The mechanisms of toxicity and environmental fate of chlorophenoxies are critical areas of research. Studies on 2,4-D have explored its toxicological impact, including potential risks to human health and ecosystems. Understanding the environmental fate, mechanisms of action, and impact on non-target species provides valuable insights for assessing risks and developing strategies to mitigate adverse effects (Islam et al., 2017).

Analytical and Scientometric Approaches

Scientometric reviews and analytical studies offer a meta-perspective on the body of research surrounding chlorophenoxies, identifying trends, gaps, and future directions in the field. These approaches help consolidate existing knowledge and chart a path forward for research on chlorophenoxies and related compounds, facilitating a deeper understanding of their environmental and health impacts (Zuanazzi et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F2NO2/c15-8-1-4-10(5-2-8)22-14(18,19)13(21)20-12-6-3-9(16)7-11(12)17/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWBQWLBGCPWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide
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